2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-16-6(13)4-5-7(10(14)17-2)9(12)19-8(5)11(15)18-3/h4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCNAODMAXHOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC(=C1C(=O)OC)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with appropriate amino and esterifying agents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconducting materials and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows for interactions with various biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Ester Group Variations
a) Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate (CAS 58168-14-2)
- Molecular Formula: C₁₄H₁₉NO₆S
- Key Differences :
- Ethyl esters (vs. methyl) at positions 2 and 4.
- Substituent: 2-ethoxy-2-oxoethyl (vs. 2-methoxy).
- Ethoxy group may reduce metabolic degradation compared to methoxy .
b) 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (Molbank M340)
- Molecular Formula: C₁₂H₁₇NO₄S
- Key Differences :
- Mixed ester groups (ethyl at position 2, methyl at position 4).
- Substituent: Methyl (-CH₃) at position 3 (vs. 2-methoxy-2-oxoethyl).
- May exhibit lower biological activity due to absence of electron-withdrawing groups .
Substituent Variations
a) Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate
- Key Feature : Trifluoroacetyl (-COCF₃) group at position 5.
- Implications: Strong electron-withdrawing effect enhances binding affinity (e.g., -5.7 kcal/mol in docking studies). Improved antibacterial activity compared to unmodified amino groups .
b) 4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate (CAS 885524-25-4)
- Key Feature : Chloroacetyl (-CO-CH₂Cl) group at position 5.
- Implications: Increased reactivity due to electrophilic chlorine atom. Potential cytotoxicity, limiting therapeutic applications compared to the target compound .
Physicochemical and Stability Properties
Biological Activity
2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate (CAS Number: 338393-14-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,4-Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate is characterized by a thiophene ring with multiple substituents that contribute to its biological activity. The molecular formula is .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2). The mechanism appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through the activation of reactive oxygen species (ROS) pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.33 | Induces apoptosis |
| Caco-2 | 0.51 | Cell cycle arrest in G2/M |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest moderate activity against various bacterial strains, indicating potential as an antimicrobial agent. However, further studies are needed to elucidate the specific mechanisms involved.
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study on Colorectal Cancer
A recent study published in MDPI highlighted the cytotoxic effects of this compound on HCT116 and Caco-2 cells. The study demonstrated that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through mitochondrial dysfunction and ROS generation .
Molecular Docking Studies
Molecular docking studies have identified potential targets for this compound within cancer pathways. The interaction with proteins involved in the PI3K/AKT/mTOR signaling pathway suggests a multifaceted approach to its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
